Ivomec

Description

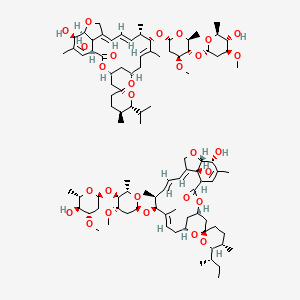

Structure

2D Structure

Properties

Molecular Formula |

C95H146O28 |

|---|---|

Molecular Weight |

1736.2 g/mol |

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C48H74O14.C47H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3;11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1 |

InChI Key |

SPBDXSGPUHCETR-JFUDTMANSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O[C@@H]1C(C)C |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Ivermectin's Interaction with Glutamate-Gated Chloride Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of ivermectin on glutamate-gated chloride channels (GluCls), a critical target in antiparasitic drug development. This document provides a comprehensive overview of the molecular interactions, quantitative biophysical data, and the experimental protocols used to investigate this mechanism.

Core Mechanism of Action

Ivermectin acts as a positive allosteric modulator of glutamate-gated chloride channels, which are ligand-gated ion channels found in invertebrates.[1] Its primary effect is to potentiate the effect of glutamate (B1630785) and, at higher concentrations, to directly activate the channel, leading to a prolonged influx of chloride ions. This hyperpolarizes the nerve and muscle cells of the invertebrate, causing paralysis and eventual death.[2] The binding of ivermectin essentially "locks" the channel in an open conformation.[2]

The binding site for ivermectin is located in the transmembrane domain of the GluCl receptor, at the interface between adjacent subunits.[3][4] This allosteric binding site is distinct from the glutamate-binding site located in the extracellular domain.[5] Ivermectin's interaction with the transmembrane helices induces a conformational change that propagates to the channel gate, stabilizing the open state.[3][6]

Quantitative Data: Ivermectin-GluCl Interaction

The following tables summarize the key quantitative parameters defining the interaction of ivermectin and glutamate with GluCls from various invertebrate species. These values have been determined using electrophysiological and radioligand binding assays.

Table 1: Electrophysiological Parameters of Ivermectin on Glutamate-Gated Chloride Channels

| Species | GluCl Subunit(s) | Ivermectin EC₅₀ | Glutamate EC₅₀ | Hill Coefficient (Ivermectin) | Notes | Reference |

| Haemonchus contortus | α | 3.7 nM | - | >6 | Highly cooperative and irreversible activation. | [6] |

| Haemonchus contortus | αβ (1:1) | 86 nM | - | - | Heteromeric channels show reduced sensitivity to ivermectin compared to homomeric α channels. | [1] |

| Haemonchus contortus | αβ (1:50) | 141 nM | - | - | Increased proportion of β subunit further reduces ivermectin sensitivity. | [1] |

| Haemonchus contortus | β | > 10 µM | - | - | β homomers are effectively insensitive to ivermectin. | [1] |

| Caenorhabditis elegans | GluClα3B | ~0.1 nM | 2.2 mM | >6 | Estimated EC₅₀, showing very high potency. | [6] |

| Anopheles gambiae | AgGluCl-a1 | 10 µM | - | - | Induced a slowly activating current. | [7] |

| Anopheles gambiae | AgGluCl-b | Insensitive | - | - | This splice variant is insensitive to ivermectin. | [7] |

Table 2: Radioligand Binding Affinity of Ivermectin to Glutamate-Gated Chloride Channels

| Species | GluCl Subunit(s) | Radioligand | Kd | Notes | Reference |

| Haemonchus contortus | GluClα3B (wild-type) | [³H]ivermectin | 0.35 ± 0.1 nM | High-affinity binding demonstrated in COS-7 cells. | [6] |

| Haemonchus contortus | GluClα3B (L256F mutant) | [³H]ivermectin | 2.26 ± 0.78 nM | Mutation in the N-terminal domain reduces binding affinity. | [6] |

| Caenorhabditis elegans | GluClcryst | [³H]ivermectin | 18.5 nM (EC₅₀) | Determined by scintillation proximity assay. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of ivermectin's action on GluCls.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the function of ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired GluCl subunits.

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.

-

Recording:

-

An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., ND96).

-

Two microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The membrane potential is clamped at a holding potential (e.g., -40 mV to -80 mV).

-

Glutamate and ivermectin solutions are applied via bath perfusion.

-

The resulting currents are recorded and analyzed to determine parameters like EC₅₀ and Hill coefficients.

-

Patch-Clamp Electrophysiology

This technique allows for the recording of currents through single ion channels or small patches of the membrane.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is cultured and transfected with plasmids encoding the GluCl subunits.

-

Patch Pipette Preparation: Glass micropipettes are pulled and polished to a fine tip and filled with an appropriate intracellular solution.

-

Seal Formation: The pipette tip is brought into contact with the cell membrane, and suction is applied to form a high-resistance "giga-seal".

-

Recording Configurations:

-

Cell-attached: Records from the intact patch of the membrane.

-

Whole-cell: The membrane patch is ruptured, allowing for recording of the entire cell's electrical activity.

-

Excised-patch (Inside-out or Outside-out): The membrane patch is detached from the cell, allowing for the study of channel activity in isolation.

-

-

Data Acquisition: Currents are recorded in response to the application of glutamate and ivermectin to the bath or pipette solution. Single-channel conductance and open probability can be analyzed.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand (ivermectin) to its receptor (GluCl).

Methodology:

-

Membrane Preparation: Cells or tissues expressing the GluCl of interest are homogenized, and the membrane fraction is isolated by centrifugation.

-

Incubation: The membrane preparation is incubated with a radiolabeled form of ivermectin (e.g., [³H]ivermectin) at various concentrations.

-

Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis:

-

Saturation binding: Increasing concentrations of radioligand are used to determine the Kd and the maximum number of binding sites (Bmax).

-

Competition binding: A fixed concentration of radioligand is incubated with increasing concentrations of a non-radiolabeled competitor to determine its binding affinity (Ki).

-

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in ivermectin binding and channel gating.

Methodology:

-

Primer Design: Primers containing the desired mutation are designed to anneal to the plasmid DNA encoding the GluCl subunit.

-

PCR Amplification: A polymerase chain reaction (PCR) is performed using the mutagenic primers and the plasmid template to create copies of the plasmid containing the desired mutation.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using a specific enzyme (e.g., DpnI), leaving the mutated plasmids.

-

Transformation: The mutated plasmids are transformed into competent E. coli for amplification.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing.

-

Functional Analysis: The mutated GluCl channels are then expressed in a suitable system (e.g., Xenopus oocytes or HEK293 cells) and their response to ivermectin is characterized using electrophysiology or binding assays.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Signaling pathway of ivermectin's action on glutamate-gated chloride channels.

References

- 1. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the target of ivermectin, the glutamate-gated chloride channel, from Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray structures of GluCl in apo states reveal gating mechanism of Cys-loop receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Arsenal of Ivermectin: A Technical Guide to its Parasitic Targets

For Immediate Release

[City, State] – [Date] – Ivermectin, a cornerstone of veterinary and human medicine for the treatment of parasitic infections, exerts its potent anthelmintic effects by precisely targeting key neuromuscular signaling pathways in invertebrates. This in-depth technical guide provides a comprehensive overview of the molecular targets of ivermectin in parasites, offering researchers, scientists, and drug development professionals a detailed understanding of its mechanism of action. This report summarizes key quantitative data, outlines detailed experimental protocols for target validation, and provides visual representations of the underlying molecular interactions and experimental workflows.

Primary Target: Glutamate-Gated Chloride Channels (GluCls)

The principal molecular target of ivermectin in both nematodes and arthropods is the glutamate-gated chloride channel (GluCl).[1] These channels, which are unique to invertebrates, are ligand-gated ion channels that play a crucial role in neurotransmission. Ivermectin acts as a positive allosteric modulator of GluCls, meaning it binds to a site on the channel distinct from the glutamate (B1630785) binding site. This binding potentiates the effect of glutamate and can also directly open the channel in the absence of the neurotransmitter. The influx of chloride ions through the opened channel leads to hyperpolarization of the neuronal or muscle cell membrane, resulting in flaccid paralysis and eventual death of the parasite.[1]

The high affinity of ivermectin for parasitic GluCls is a key factor in its efficacy and selective toxicity. Mammals do not possess GluCls, which contributes to the favorable safety profile of ivermectin in hosts.

Quantitative Analysis of Ivermectin Interaction with GluCls

The interaction between ivermectin and GluCls has been extensively studied using various biophysical and electrophysiological techniques. The following table summarizes key quantitative data from studies on GluCls from the parasitic nematode Haemonchus contortus.

| Parameter | Value | Parasite/System | Method | Reference |

| EC50 (Direct Activation) | ~0.1 ± 1.0 nM | H. contortus GluClα3B in Xenopus oocytes | Electrophysiology | [1] |

| Kd (Binding Affinity) | 0.35 ± 0.1 nM | H. contortus GluClα3B in COS-7 cells | Radioligand Binding Assay |

Caption: Table summarizing the half-maximal effective concentration (EC50) and dissociation constant (Kd) of ivermectin for glutamate-gated chloride channels (GluCls) in Haemonchus contortus.

Secondary and Other Potential Molecular Targets

While GluCls are the primary targets, research has revealed that ivermectin can also interact with other ligand-gated ion channels in parasites, albeit generally at higher concentrations. These interactions may contribute to its broad-spectrum activity and potentially to the development of resistance.

GABA-Gated Chloride Channels

Ivermectin can modulate the activity of GABA-gated chloride channels, which are also inhibitory neurotransmitter receptors found in both invertebrates and vertebrates. In some parasitic nematodes, such as Ascaris suum, ivermectin can potentiate GABA-induced chloride currents, contributing to neuromuscular inhibition. However, the sensitivity of parasitic GABA receptors to ivermectin is typically lower than that of GluCls.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors are excitatory ligand-gated ion channels crucial for muscle contraction. Studies have shown that ivermectin can act as a positive allosteric modulator of certain nAChRs in both vertebrates and invertebrates. While the physiological relevance of this interaction in parasites is still under investigation, it could potentially contribute to the overall paralytic effect of the drug. For instance, in rat α7 nAChRs expressed in oocytes, ivermectin has been shown to potentiate acetylcholine-induced currents with an EC50 of 6.8 ± 1.2 μM.[2]

P-glycoprotein (P-gp)

P-glycoprotein is a member of the ATP-binding cassette (ABC) transporter superfamily and functions as an efflux pump, actively transporting a wide range of substrates out of cells. In parasites, P-gp has been implicated in the development of resistance to ivermectin by actively pumping the drug out of the parasite's cells, thereby reducing its intracellular concentration at the target sites.[3] Ivermectin itself can also interact with P-gp, acting as both a substrate and an inhibitor.[4] This complex interaction can influence the pharmacokinetics and efficacy of the drug. For example, co-administration of ivermectin with P-gp inhibitors has been shown to increase its efficacy against resistant nematode strains.[5]

Signaling Pathways and Experimental Workflows

To elucidate the molecular targets of ivermectin, a variety of experimental approaches are employed. The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by ivermectin and a typical experimental workflow for target validation.

Caption: Ivermectin's primary mechanism of action on Glutamate-Gated Chloride Channels (GluCls).

Caption: A generalized experimental workflow for identifying and characterizing ivermectin's molecular targets.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for replicating and building upon existing research. Below are detailed protocols for key experiments used to investigate the molecular targets of ivermectin.

Heterologous Expression of Parasite Ion Channels in Xenopus Oocytes

This technique is widely used to study the function of ion channels in a controlled environment.

1. Preparation of cRNA:

- Isolate the full-length cDNA sequence of the target parasite ion channel.

- Subclone the cDNA into a suitable expression vector containing T7 or SP6 RNA polymerase promoters.

- Linearize the plasmid DNA downstream of the coding sequence.

- In vitro transcribe capped cRNA using the appropriate RNA polymerase.

- Purify and quantify the cRNA.

2. Oocyte Preparation and Injection:

- Surgically remove ovarian lobes from a female Xenopus laevis.

- Treat the ovarian tissue with collagenase to defolliculate the oocytes.

- Select healthy stage V-VI oocytes.

- Inject approximately 50 nL of the prepared cRNA solution (at a concentration of ~1 µg/µL) into the cytoplasm of each oocyte.

- Incubate the injected oocytes in a suitable medium (e.g., Barth's solution) at 16-18°C for 2-7 days to allow for channel expression.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through channels in the oocyte membrane.

1. Preparation for Recording:

- Place an oocyte with expressed channels in a recording chamber continuously perfused with a saline solution.

- Pull a glass micropipette to a fine tip (resistance of 1-5 MΩ) and fill it with an appropriate intracellular solution.

- Position the micropipette onto the surface of the oocyte membrane.

2. Two-Electrode Voltage Clamp (TEVC):

- Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

- Clamp the membrane potential at a holding potential (e.g., -60 mV).

- Apply the agonist (e.g., glutamate) and/or ivermectin to the oocyte via the perfusion system.

- Record the resulting currents, which reflect the opening and closing of the ion channels.

- Generate dose-response curves to determine EC50 values.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ivermectin to its target receptor.

1. Membrane Preparation:

- Homogenize cells or tissues expressing the target receptor in a cold buffer.

- Centrifuge the homogenate to pellet the cell membranes.

- Wash the membrane pellet and resuspend it in a binding buffer.

- Determine the protein concentration of the membrane preparation.

2. Binding Reaction:

- In a multi-well plate, incubate a fixed amount of the membrane preparation with a radiolabeled ligand (e.g., [3H]-ivermectin) at various concentrations.

- For competition assays, incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled ivermectin.

- Allow the binding reaction to reach equilibrium.

3. Separation and Detection:

- Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

- Wash the filters with cold buffer to remove non-specifically bound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding (determined in the presence of an excess of unlabeled ligand) from the total binding.

- Analyze the saturation binding data to determine the Kd and Bmax (maximum number of binding sites).

- Analyze the competition binding data to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be calculated.

Conclusion

Ivermectin's remarkable efficacy as an antiparasitic agent stems from its highly specific and potent interaction with invertebrate-specific glutamate-gated chloride channels. Its ability to also modulate other ligand-gated ion channels, such as GABA-gated chloride channels and nicotinic acetylcholine receptors, may broaden its spectrum of activity. Furthermore, understanding the role of P-glycoprotein in ivermectin transport is critical for addressing the growing challenge of anthelmintic resistance. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the molecular pharmacology of ivermectin and the development of next-generation antiparasitic drugs.

References

- 1. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ivermectin attenuates nicotine-induced reward-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Ivermectin on the Expression of P-Glycoprotein in Third-Stage Larvae of Haemonchus contortus Isolated from China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ivermectin induces P-glycoprotein expression and function through mRNA stabilization in murine hepatocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of Avermectin Compounds: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The avermectin (B7782182) family of compounds, discovered through a pioneering international collaboration, represents a landmark achievement in the field of natural product drug discovery. This technical guide provides an in-depth exploration of the history and discovery of avermectins, detailing the key scientific breakthroughs from the initial isolation of the producing microorganism, Streptomyces avermitilis, to the development of the potent anthelmintic agent, ivermectin. The guide elucidates the experimental protocols employed in the isolation, fermentation, and bio-efficacy testing of these compounds. Furthermore, it presents a comprehensive overview of the mechanism of action, focusing on the interaction with glutamate-gated chloride channels, and outlines the workflows for structure elucidation and mechanistic studies. Quantitative data on fermentation yields and in vivo efficacy are summarized in structured tables for comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate key experimental workflows and the primary signaling pathway. This guide serves as a comprehensive resource for professionals engaged in natural product research and drug development.

Introduction

The discovery of avermectins stands as a testament to the power of systematic screening of natural sources for novel therapeutic agents. This class of 16-membered macrocyclic lactones, produced by the soil actinomycete Streptomyces avermitilis, exhibits potent anthelmintic and insecticidal properties. The journey from a soil sample collected in Japan to a globally significant "wonder drug" for treating parasitic infections in both veterinary and human medicine is a compelling narrative of scientific ingenuity and collaboration. This guide will delve into the technical details of this discovery, providing a granular view of the methodologies and data that underpinned this success. The work of Satoshi Ōmura at the Kitasato Institute in isolating and culturing novel actinomycetes and William C. Campbell's team at Merck in developing the screening assays and identifying the active compounds was pivotal and ultimately led to their joint receipt of the 2015 Nobel Prize in Physiology or Medicine.[1][2][3]

The Discovery of Streptomyces avermitilis and Avermectins

The genesis of avermectin discovery lies in the systematic screening of microbial fermentation products for anthelmintic activity.

Isolation of the Producing Microorganism

In the 1970s, Satoshi Ōmura's group at the Kitasato Institute in Japan undertook a large-scale program to isolate and culture novel actinomycetes from soil samples. One such sample, collected near a golf course in Kawana, Ito City, Shizuoka Prefecture, Japan, yielded a new species of Streptomyces.[4] This organism, later named Streptomyces avermitilis, was found to produce a substance with potent activity against the nematode Nematospiroides dubius in mice.[4]

Initial Screening and Bioassay

The culture of S. avermitilis was sent to the Merck Sharp and Dohme Research Laboratories for further investigation. There, a team led by William C. Campbell had established an in vivo bioassay using mice infected with the nematode Heligmosomoides polygyrus (previously known as Nematospiroides dubius).[2] Fermentation broths of the novel Streptomyces strain demonstrated significant anthelmintic activity in this mouse model.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and initial development of avermectin.

Isolation and Cultivation of Streptomyces avermitilis

Objective: To isolate and obtain a pure culture of the avermectin-producing microorganism from soil samples.

Methodology:

-

Soil Sample Preparation: A soil sample is suspended in sterile saline solution and serially diluted.

-

Plating: Aliquots of the dilutions are spread onto agar (B569324) plates containing a selective medium for actinomycetes, such as Actinomycete Isolation Agar or Yeast Extract-Malt Extract (YMG) Agar. The plates are incubated at 28°C for 7-14 days.

-

Colony Selection and Purification: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, with aerial mycelia) are selected and subcultured onto fresh YMG agar slants to obtain pure isolates.

-

Culture Maintenance: Pure cultures are maintained on YMG agar slants and stored at 4°C for short-term use or lyophilized for long-term preservation.

Fermentation for Avermectin Production

Objective: To cultivate S. avermitilis under conditions that promote the production of avermectin compounds.

Methodology:

-

Inoculum Preparation: A seed culture is prepared by inoculating a loopful of S. avermitilis from an agar slant into a flask containing a seed medium (e.g., YMG broth). The flask is incubated on a rotary shaker at 28°C for 48-72 hours.

-

Production Fermentation: A production medium (e.g., a complex medium containing corn starch, yeast extract, and mineral salts) in a larger fermentation vessel is inoculated with the seed culture.

-

Fermentation Conditions: The fermentation is carried out at 28°C with continuous agitation and aeration for 7-14 days. The pH of the medium is maintained around 7.0.

-

Monitoring: The fermentation broth is periodically sampled to monitor cell growth and avermectin production, typically by High-Performance Liquid Chromatography (HPLC).

In Vivo Bioassay for Anthelmintic Activity

Objective: To assess the efficacy of fermentation products and purified compounds against a parasitic nematode infection in a mouse model.

Methodology:

-

Infection of Mice: Laboratory mice are orally infected with a standardized dose of infective third-stage larvae (L3) of Heligmosomoides polygyrus.

-

Treatment Administration: A specified period after infection (typically 5-7 days), the test substance (fermentation broth, extract, or purified compound) is administered to the mice, either orally or subcutaneously.

-

Worm Burden Assessment: Several days after treatment, the mice are euthanized, and the small intestines are removed. The number of adult worms present in the intestines is counted.

-

Efficacy Calculation: The percentage reduction in worm burden in the treated group is calculated relative to an untreated control group.

Isolation and Purification of Avermectins

Objective: To extract and purify the active avermectin compounds from the fermentation broth.

Methodology:

-

Extraction: The fermentation broth is centrifuged to separate the mycelia from the supernatant. The mycelia are then extracted with an organic solvent such as acetone (B3395972) or methanol.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to remove highly polar and nonpolar impurities.

-

Chromatography: The partially purified extract is further fractionated using column chromatography on silica (B1680970) gel or other stationary phases.

-

Final Purification: The active fractions are subjected to further purification by preparative HPLC to yield the individual avermectin components.

Quantitative Data

The following tables summarize key quantitative data related to the production and efficacy of avermectin compounds.

Table 1: Fermentation Yields of Avermectin Components

| S. avermitilis Strain | Fermentation Medium | Key Optimization Parameter | Avermectin B1a Titer (µg/mL) | Avermectin B1b Titer (µg/mL) | Total Avermectin Titer (µg/mL) | Reference |

| Wild-type | SM2 | None (baseline) | - | 17 | - | [5] |

| A229 (industrial) | - | None (baseline) | 6447 | - | - | [6] |

| A229 derivative | - | aveC gene engineering | 8120 | - | - | [6] |

| A229 derivative | - | Co-overexpression of fadD and fadAB | 8537 | - | - | [6] |

| A229 derivative | - | Co-expression of bicA and ecaA | 8083 | - | - | [6] |

| A229 derivative | - | Combined engineering strategy | 9613 | - | - | [6] |

| N72 mutant | - | Glucose supplementation | - | - | 1068 (Doramectin) | [7] |

| 41445 UV 45(m)3 | SM2 (potato starch) | Optimized pH (7.5) and agitation (250 rpm) | - | 420.02 | - | [4] |

Table 2: In Vivo Efficacy of Ivermectin against Heligmosomoides polygyrus in Mice

| Mouse Strain | Route of Administration | Ivermectin Dose (mg/kg) | Efficacy (% Worm Reduction) | Reference |

| Not specified | Medicated diet (ppm) | 0.09375 | 98.1% (against H. contortus) | [8] |

| Not specified | Medicated diet (ppm) | 0.75 | 94.0% | [8] |

| CFLP, NIH, C57Bl10, BALB/c, CBA | Subcutaneous/Oral | 5 | Incomplete elimination | [9] |

| CFLP, NIH, C57Bl10, BALB/c, CBA | Subcutaneous/Oral | 10 | 100% | [9] |

| CFLP | Subcutaneous | 20 | 100% (also effective against immune-arrested larvae) | [9] |

Mechanism of Action

The primary mechanism of action of avermectins is the potentiation and/or direct activation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[3][10][11]

Signaling Pathway

Binding of avermectin to GluCls leads to an influx of chloride ions, causing hyperpolarization of the cell membrane. This, in turn, inhibits neuronal signaling and muscle contraction, leading to paralysis and eventual death of the parasite.[12] The high affinity of avermectins for invertebrate GluCls and the relative insensitivity of mammalian ligand-gated chloride channels, coupled with the protection afforded by the blood-brain barrier in mammals, contribute to the selective toxicity of these compounds.

References

- 1. The mechanisms of action of ivermectin against SARS-CoV-2—an extensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Kinetics of Avermectin B1b Production by Streptomyces avermitilis 41445 UV 45(m)3 in Shake Flask Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Factors affecting the efficacy of ivermectin against Heligmosomoides polygyrus (Nematospiroides dubius) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]

- 11. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Ivermectin? [synapse.patsnap.com]

Ivermectin's Disruption of Invertebrate Neuronal Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a potent endectocide, exerts its primary effect on invertebrate neuronal and muscular systems by modulating ligand-gated ion channels. This technical guide provides an in-depth analysis of the molecular mechanisms underlying ivermectin's activity, with a focus on its interaction with glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-A receptors. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of ivermectin's neurotoxic effects on invertebrates.

Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Ivermectin's principal mode of action in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels exclusive to protostome invertebrates.[1][2][3] These channels are critical for mediating inhibitory neurotransmission in both the peripheral and central nervous systems of these organisms.[1][3]

Ivermectin binds selectively and with high affinity to a unique allosteric site on the GluCl receptor, distinct from the glutamate (B1630785) binding site.[4][5][6] This binding event locks the channel in an open or "activated" conformation, leading to a sustained influx of chloride ions (Cl-) into the neuron or muscle cell.[2][4][7] The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, making it less responsive to excitatory stimuli.[4][8] This disruption of normal neuronal signaling ultimately results in flaccid paralysis and death of the invertebrate.[7][8][9]

The selectivity of ivermectin for invertebrates stems from the fact that mammals do not possess GluCls.[6][10] While ivermectin can interact with mammalian GABA-A receptors, its affinity for these channels is significantly lower, and the blood-brain barrier, equipped with P-glycoprotein efflux pumps, largely prevents it from reaching therapeutic concentrations in the central nervous system of most mammals.[7][8][9]

Signaling Pathway of Ivermectin at the Invertebrate Synapse

The following diagram illustrates the molecular cascade initiated by ivermectin at an invertebrate inhibitory synapse.

Caption: Ivermectin's signaling pathway at the invertebrate synapse.

Quantitative Data on Ivermectin's Effects

The following tables summarize key quantitative parameters that define ivermectin's interaction with invertebrate ion channels.

| Parameter | Organism/Receptor | Value | Reference |

| EC50 (Direct Activation) | Haemonchus contortus α GluClR | 86 nM | [1] |

| Haemonchus contortus α:β (1:1) GluClR | 141 nM | [1] | |

| Caenorhabditis elegans GluCl | 140 nM | [4] | |

| IC50 (Inhibition of Locomotor Behavior) | Lumbriculus variegatus (Swimming) | 1.1 nM (at 3h) | [11] |

| Lumbriculus variegatus (Reversal) | 16 nM (at 3h) | [11] | |

| Lumbriculus variegatus (Crawling Frequency) | 91 nM (at 3h) | [11] | |

| Lumbriculus variegatus (Crawling Speed) | 51 nM (at 3h) | [11] | |

| LC50 (Lethal Concentration) | Lumbriculus variegatus (72h) | 560 nM | [11] |

| Dissociation Constant (Kd) | Caenorhabditis elegans (avermectin binding site) | 0.26 nM | [12] |

Table 1: Potency and Efficacy of Ivermectin on Invertebrate GluCl Receptors and Behavior.

| Parameter | Receptor/Condition | Effect | Reference |

| Channel Gating | C. elegans GluCl | Locks channel in an open conformation | [7] |

| Chloride Conductance | Invertebrate Neurons | Significantly increases | [2] |

| Post-Synaptic Current | H. contortus synapses | Enhances peak amplitude and decay times | [1] |

| Single Receptor Activity | H. contortus GluClRs | Greatly enhances active durations | [1] |

Table 2: Electrophysiological Effects of Ivermectin on Invertebrate Neuronal Transmission.

Detailed Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is widely used to characterize the effects of ivermectin on heterologously expressed invertebrate ion channels.

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Methodology:

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs. The follicular layer is removed enzymatically, typically with collagenase, to allow for microinjection and electrophysiological recording.

-

cRNA Injection: Complementary RNA (cRNA) encoding the invertebrate GluCl subunit(s) of interest is synthesized in vitro. A defined amount of cRNA is then injected into the cytoplasm of the oocytes.

-

Incubation: Injected oocytes are incubated for 2-5 days in a suitable medium to allow for the translation and assembly of functional GluCl channels in the oocyte membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes are inserted into the oocyte: one to control the membrane potential (voltage clamp) and the other to measure the current flowing across the membrane. The oocyte is voltage-clamped at a specific holding potential. Ivermectin, alone or in combination with glutamate, is applied via the perfusion system, and the resulting changes in membrane current are recorded.

Invertebrate Behavioral Assays

Behavioral assays are crucial for understanding the physiological consequences of ivermectin's neuronal effects.

Caption: General workflow for invertebrate behavioral assays.

Methodology (Example: Lumbriculus variegatus Locomotor Assay): [11]

-

Acclimation: Worms are acclimated to the experimental conditions (e.g., temperature, medium).

-

Exposure: Groups of worms are placed in petri dishes containing different concentrations of ivermectin dissolved in the culture medium. A control group is exposed to the medium without ivermectin.

-

Behavioral Recording: At specified time intervals (e.g., 3 hours), the locomotor behavior of the worms is recorded. This can include:

-

Swimming frequency: The number of helical swimming waves per unit time.

-

Crawling frequency and speed: The rate and velocity of crawling movements.

-

Reversal frequency: The number of times the worm reverses direction.

-

-

Data Analysis: The recorded behavioral parameters are quantified and compared between the control and ivermectin-treated groups. Concentration-response curves are generated to determine the IC50 (the concentration that causes 50% inhibition of a specific behavior).

Effects on Other Invertebrate Receptors

While GluCls are the primary target, ivermectin can also interact with other ligand-gated ion channels in invertebrates, including GABA-A receptors.[10][13] However, its potency at these receptors is generally lower than at GluCls.[14] In some species, like Caenorhabditis elegans, ivermectin has been shown to inhibit GABA-activated currents.[15] This interaction with the GABAergic system can contribute to the overall paralytic effect of the drug.[13]

Conclusion

Ivermectin's profound and specific action on invertebrate glutamate-gated chloride channels provides a clear molecular basis for its efficacy as an antiparasitic agent. The sustained activation of these channels leads to a catastrophic failure of neuronal and muscular function, resulting in paralysis and death. The quantitative data and experimental protocols presented in this guide offer a framework for further research into the nuances of ivermectin's mechanism of action and for the development of novel anthelmintics that can overcome emerging resistance. A thorough understanding of these fundamental principles is essential for professionals engaged in parasitology, neurobiology, and drug development.

References

- 1. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AOP-Wiki [aopwiki.org]

- 3. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 7. Ivermectin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Ivermectin: does P-glycoprotein play a role in neurotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Behavioral effects of ivermectin in a freshwater oligochaete, Lumbriculus variegatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Postsynaptic inhibition of invertebrate neuromuscular transmission by avermectin B1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Ivermectin's Antiparasitic Properties: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, has revolutionized veterinary and human medicine since its discovery.[1] A derivative of the avermectin (B7782182) family of macrocyclic lactones, ivermectin's development was the result of a remarkable international collaboration between the Kitasato Institute in Japan and Merck & Co. in the United States.[2][3] Satoshi Ōmura, from the Kitasato Institute, isolated and cultured various strains of the soil bacterium Streptomyces, while William C. Campbell of Merck led the team that demonstrated the potent antiparasitic activity of compounds produced by one of these strains, Streptomyces avermitilis.[4][5] This collaborative effort led to the discovery of avermectins and the subsequent development of the more effective and safer derivative, ivermectin.[4] For their groundbreaking work, Ōmura and Campbell were awarded the 2015 Nobel Prize in Physiology or Medicine.[4]

This technical guide provides an in-depth exploration of the foundational research that elucidated ivermectin's core antiparasitic properties, with a focus on its mechanism of action. It is designed to be a comprehensive resource for professionals in the fields of parasitology, pharmacology, and drug development.

Core Mechanism of Action: Targeting Glutamate-Gated Chloride Ion Channels

The primary mechanism of ivermectin's antiparasitic activity is its selective and high-affinity binding to glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates.[6] This interaction is the cornerstone of its efficacy and its favorable safety profile in mammals.

Signaling Pathway of Ivermectin Action

Ivermectin acts as a positive allosteric modulator of GluCls. Its binding to a site distinct from the glutamate-binding site locks the channel in an open conformation.[6] This leads to a persistent influx of chloride ions into the cell, causing hyperpolarization of the cell membrane. The sustained hyperpolarization renders the neuron or muscle cell unresponsive to excitatory stimuli, leading to flaccid paralysis and eventual death of the parasite.[6]

Key Experimental Data

The following tables summarize the quantitative data from foundational studies that characterized the interaction of ivermectin with its target and its in vivo efficacy.

Table 1: In Vitro Efficacy and Binding Affinity of Ivermectin

| Parameter | Organism/System | Value | Reference |

| EC50 (Ivermectin) | Haemonchus contortus GluClα3B expressed in Xenopus oocytes | ~0.1 nM | [6][7][8] |

| Kd (Ivermectin Binding) | Haemonchus contortus GluClα3B | 0.35 ± 0.1 nM | [6][7][8] |

| EC50 (Glutamate) | Haemonchus contortus GluClα3B expressed in Xenopus oocytes | 27.6 ± 2.7 µM | [6][8] |

| IC50 (Paralysis Assay) | Caenorhabditis elegans | Varies with exposure time (e.g., higher potency at 90 min vs 30 min) | [5] |

Table 2: In Vivo Efficacy of Ivermectin Against Gastrointestinal Nematodes

| Host Animal | Administration Route | Ivermectin Dose | Efficacy (Fecal Egg Count Reduction) | Reference |

| Cattle | Subcutaneous Injection | 200 µg/kg | >80% against various nematode species | [9] |

| Cattle | Topical | 500 µg/kg | Effective control of gastrointestinal nematode infections | [10] |

| Sheep | Subcutaneous Injection | 200 µg/kg | 95.06% | [11] |

| Sheep | Oral Bolus | 200 µg/kg | 98.8% | [11] |

| Cattle | Subcutaneous Injection | 200 µg/kg | 100% against common nematodes | [12] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments that were instrumental in defining ivermectin's antiparasitic properties.

Avermectin Discovery and In Vivo Screening

The initial discovery of avermectins involved a large-scale screening program of microbial fermentation products.

Protocol:

-

Microorganism Isolation: Soil samples were collected from various locations in Japan.[1] Streptomyces strains were isolated and cultured at the Kitasato Institute.[2]

-

Fermentation and Extraction: The isolated Streptomyces strains were grown in nutrient-rich liquid fermentation broths. The fermented broths were then dried to be used in the in vivo screen.

-

In Vivo Mouse Model: Mice were experimentally infected with the nematode Nematospiroides dubius.[6]

-

Screening Assay: The dried fermentation extracts were mixed into the diet of the infected mice.

-

Efficacy Assessment: The anthelmintic activity was determined by examining the reduction in fecal egg counts and the number of adult worms in the treated mice compared to untreated controls.[8]

-

Identification of Active Compound: The culture from Streptomyces avermitilis was identified as having potent anthelmintic activity.[6] The active components, avermectins, were then isolated and chemically modified to produce the more potent and safer ivermectin.[4]

Electrophysiological Analysis of Ivermectin on GluCls

The definitive evidence for ivermectin's mechanism of action came from electrophysiological studies on heterologously expressed GluCls.

Protocol:

-

Heterologous Expression:

-

The cDNA encoding a specific GluCl subunit (e.g., HcGluClα3B from Haemonchus contortus) is cloned into an expression vector.

-

Capped RNA (cRNA) is synthesized in vitro from the linearized plasmid DNA.

-

Mature stage V-VI oocytes are harvested from Xenopus laevis and defolliculated using collagenase.

-

A defined amount of the GluCl cRNA is injected into the cytoplasm of the oocytes.

-

The injected oocytes are incubated for 2-4 days to allow for the expression and assembly of the GluCl channels on the oocyte membrane.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

An oocyte expressing the GluCls is placed in a recording chamber and continuously perfused with a standard saline solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The oocyte membrane potential is clamped at a holding potential of -60 mV to -80 mV.

-

-

Drug Application and Data Acquisition:

-

Solutions containing known concentrations of L-glutamate or ivermectin are perfused over the oocyte.

-

The resulting inward chloride currents are recorded. Ivermectin typically induces a slow and irreversible channel opening.[6]

-

-

Data Analysis:

-

The peak current responses at different agonist concentrations are measured and normalized.

-

Dose-response curves are generated by plotting the normalized current against the logarithm of the agonist concentration.

-

The EC50 (half-maximal effective concentration) and Hill coefficient are determined by fitting the data to the Hill equation.

-

In Vivo Efficacy Evaluation in Livestock

The efficacy of ivermectin in its target animal populations is a critical aspect of its foundational research, with the Fecal Egg Count Reduction Test (FECRT) being a standard method.

Protocol:

-

Animal Selection and Grouping:

-

A herd of cattle or flock of sheep with naturally occurring gastrointestinal nematode infections is selected.

-

Animals are randomly allocated to a treatment group and an untreated control group.

-

-

Pre-Treatment Sampling:

-

Fecal samples are collected from each animal on Day 0 (before treatment) to determine the baseline fecal egg counts (FEC).[10]

-

-

Treatment Administration:

-

The treatment group receives ivermectin at a specified dose (e.g., 200 µg/kg body weight, subcutaneously).[12] The control group receives a placebo or no treatment.

-

-

Post-Treatment Sampling:

-

Fecal samples are collected again from all animals at a predetermined time point post-treatment, typically 10-14 days.[10]

-

-

Fecal Egg Count Analysis:

-

The number of nematode eggs per gram of feces is determined for each sample using a standardized counting technique (e.g., McMaster technique).

-

-

Efficacy Calculation:

-

The percentage of fecal egg count reduction is calculated using the following formula: FECRT (%) = [1 - (Mean FEC of treated group post-treatment / Mean FEC of control group post-treatment)] x 100

-

Conclusion

The foundational research on ivermectin's antiparasitic properties is a testament to the power of systematic screening of natural products, coupled with rigorous pharmacological and parasitological investigation. The discovery of its unique mechanism of action, the potent and selective activation of invertebrate glutamate-gated chloride ion channels, not only explained its broad-spectrum efficacy but also its remarkable safety profile in vertebrate hosts. The experimental protocols and quantitative data outlined in this guide highlight the key studies that established ivermectin as a "wonder drug" in the fight against parasitic diseases. This body of work continues to be a cornerstone for ongoing research in anthelmintic drug development and the management of drug resistance.

References

- 1. Ivermectin - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. nobelprize.org [nobelprize.org]

- 4. nobelprize.org [nobelprize.org]

- 5. Nobel Recipient Campbell Earned Master’s, Doctorate at UW-Madison – UW–Madison News [news.wisc.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nobel laureate William Campbell describes developing a new drug to Cornell audience | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 8. scribd.com [scribd.com]

- 9. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The life and career of Professor Satoshi Ōmura - SATOSHI ŌMURA MUSEUMSATOSHI ŌMURA MUSEUM [omura-museum.yamanashi.ac.jp]

- 11. youtube.com [youtube.com]

- 12. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on Ivermectin's Antiviral Potential: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ivermectin, a macrocyclic lactone and an FDA-approved antiparasitic agent, has garnered significant attention for its potential broad-spectrum antiviral activity.[1][2] Its discovery and development for treating parasitic infections earned the 2015 Nobel Prize in Physiology or Medicine.[2] Since 2012, a growing body of in-vitro research has demonstrated its inhibitory effects against a range of RNA and DNA viruses.[3][4] This guide provides a detailed overview of the exploratory studies on ivermectin's antiviral properties, focusing on its proposed mechanisms of action, summarizing key quantitative data from in-vitro experiments, and outlining the methodologies employed in this research. The document aims to serve as a technical resource for professionals engaged in antiviral drug discovery and development.

Proposed Mechanisms of Antiviral Action

Ivermectin's antiviral activity is thought to be multifactorial, targeting several host and viral processes. The most widely studied mechanism involves the disruption of host cellular transport machinery, but other direct and indirect effects have also been proposed.

Inhibition of Importin α/β-Mediated Nuclear Transport

A primary mechanism of action for ivermectin's broad-spectrum antiviral activity is its role as a specific inhibitor of importin α/β1 (IMPα/β1)-mediated nuclear import.[5][6][7] Many viruses require the host's nuclear transport machinery to shuttle viral proteins into the nucleus for replication.[8] Ivermectin is believed to bind to the IMPα component of the IMPα/β1 heterodimer, preventing it from interacting with IMPβ1.[9] This disruption blocks the nuclear import of viral cargo proteins, such as the HIV-1 integrase and the Dengue virus (DENV) non-structural protein 5 (NS5), thereby inhibiting viral replication.[5][6] For SARS-CoV-2, it is hypothesized that by sequestering the IMPα/β1 complex, ivermectin antagonizes transcription factors like STAT1, which are essential for the antiviral response.[10]

Interference with Viral Entry and Replication

Beyond nuclear import, several in-silico and in-vitro studies propose other mechanisms by which ivermectin may interfere with the viral life cycle:

-

Blocking Viral Entry: Molecular docking studies suggest ivermectin can bind to the SARS-CoV-2 spike protein in the region of the host ACE2 receptor, potentially blocking viral entry into the cell.[9] It may also interfere with the human TMPRSS2 receptor, which is crucial for spike protein priming.[9]

-

Inhibition of Viral Enzymes: Ivermectin has been shown to bind to the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[3] This suggests a potential direct inhibitory effect on the viral replication machinery.[10]

-

Disruption of 3CLpro: The 3-chymotrypsin-like protease (3CLpro) is another critical enzyme for SARS-CoV-2 replication, and ivermectin has been identified as a potential inhibitor.[10]

Anti-Inflammatory Effects

A significant component of severe viral disease is an overactive inflammatory response, or "cytokine storm." Ivermectin has demonstrated anti-inflammatory properties that may be beneficial in mitigating this aspect of viral pathogenesis.[4] Studies have shown that ivermectin can inhibit the lipopolysaccharide (LPS)-induced production of inflammatory cytokines like IL-6 and TNF-α by blocking the NF-κB pathway.[9] This modulation of the host's inflammatory response could be a key component of its therapeutic potential in vivo.[11]

In-Vitro Efficacy Data

Ivermectin has been evaluated against a wide array of viruses in cell culture models. A pivotal study demonstrated that a single 5 µM treatment of ivermectin in Vero-hSLAM cells infected with SARS-CoV-2 resulted in an approximate 5000-fold reduction in viral RNA within 48 hours.[1] Other studies have established its activity against HIV-1, Dengue, Zika, and Influenza, among others.[4][5] However, it is critical to note that the effective concentrations in vitro are often in the low micromolar range, which may be significantly higher than what is safely achievable in human plasma with standard dosing.[2][12]

| Virus | Cell Line | Assay Type | Result (IC50/EC50) | Key Finding | Reference |

| SARS-CoV-2 | Vero-hSLAM | qRT-PCR | ~2 µM (IC50) | ~5000-fold reduction in viral RNA at 48h with 5µM dose. | [1][13] |

| SARS-CoV-2 | Vero E6 | qRT-PCR | 5.1 - 6.7 µM (EC50) | Consistent activity against 14 different variants, including VOCs. | [13] |

| SARS-CoV-2 | Calu-3 | qRT-PCR | 0.2 µM (IC50) | Demonstrated synergistic effects when combined with Favipiravir. | [14] |

| Dengue Virus (DENV) | - | AlphaScreen Assay | 17 µM (IC50) | Inhibited the binding of DENV NS5 protein to IMPα/β1. | [5] |

| HIV-1 | HeLa cells | Microscopy | - | Inhibited nuclear import of HIV-1 integrase protein. | [5][6] |

| Zika Virus (ZIKV) | - | In-vitro screening | - | Exerted antiviral activity in cell culture. | [2] |

| Yellow Fever Virus | - | - | - | Identified as a promising agent in screening assays. | [2] |

| Newcastle Disease Virus | Chicken Embryo | In-vivo assay | Non-toxic at ≤50µg/mL | Showed antiviral potential against NDV. | [15] |

Key Experimental Protocols

Reproducibility in scientific research relies on detailed methodologies. The following sections outline common protocols used in the in-vitro evaluation of ivermectin's antiviral potential.

Antiviral Activity Assay (Generic Workflow)

This workflow describes a typical experiment to determine the 50% inhibitory concentration (IC50) of a compound against a specific virus.

Detailed Protocol Example (SARS-CoV-2 in Vero E6 cells): [14][16]

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2.5 x 10⁴ cells per well and incubate overnight.

-

Drug Preparation: Prepare a 2-fold serial dilution of ivermectin in a medium containing 2% Fetal Bovine Serum (FBS), with initial concentrations starting at 40 µM. A 0.5% DMSO solution is used as a no-drug control.

-

Pre-treatment: Remove the overnight culture medium from the cells and add the prepared drug dilutions. Incubate at 37°C with 5% CO₂ for 1 hour.

-

Infection: Add SARS-CoV-2 virus at a Multiplicity of Infection (MOI) of 0.01 to the wells.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Quantification: After incubation, collect the cell supernatant to quantify viral RNA via qRT-PCR or determine infectious viral output via a plaque assay.

Quantitative Real-Time PCR (qRT-PCR) for Viral Load

qRT-PCR is a standard method to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

Protocol Details:

-

Target Genes: For SARS-CoV-2, common target genes for amplification include those encoding the RNA-dependent RNA polymerase (RdRp), Envelope (E), or Nucleocapsid (N) proteins.

-

Reagents: One-step qRT-PCR kits are often used, which combine reverse transcription and PCR in a single reaction.

-

Analysis: The cycle threshold (Ct) value is inversely proportional to the amount of target nucleic acid in the sample. This is compared against a standard curve of known concentrations to determine the viral load.[17]

Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the reduction in viral activity is due to the drug's specific antiviral action or simply because the drug is killing the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol Example: [15]

-

Cell Seeding & Treatment: Seed cells (e.g., primary chicken fibroblast cell line) in a 96-well plate and treat with the same concentrations of ivermectin used in the antiviral assay. Incubate for the same duration (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for several hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the insoluble formazan crystals.

-

Measurement: Measure the absorbance of the solution using a spectrophotometer (e.g., at 570 nm).

-

Analysis: The absorbance is directly proportional to the number of viable cells. This data is used to calculate the 50% cytotoxic concentration (CC50), the concentration of the drug that kills 50% of the cells. The ratio of CC50 to IC50 gives the Selectivity Index (SI), an indicator of the drug's therapeutic window.

In-Vivo and Clinical Studies

While in-vitro data provide a strong rationale for further investigation, the translation to in-vivo and clinical efficacy has been contentious. Numerous randomized controlled trials (RCTs) and observational studies have been conducted, particularly for COVID-19, yielding conflicting results.[3] Some meta-analyses of early trials suggested that ivermectin led to reductions in mortality and time to clinical recovery.[3][18] However, other large-scale, high-quality RCTs and subsequent meta-analyses found no significant benefit in reducing mortality, need for mechanical ventilation, or time to viral clearance.[12][17] The quality of evidence in many initial studies has been cited as a significant concern.[12][17] This discrepancy highlights the challenge of translating promising in-vitro results, which often use concentrations not safely achievable in humans, into clinical effectiveness.[12]

| Study / Meta-Analysis | Design | Key Finding | Reference |

| Kory et al. (Review) | Review & Meta-analysis | Meta-analyses of 18 RCTs found significant reductions in mortality and time to viral clearance. | [3] |

| Bryant et al. (Meta-analysis) | Meta-analysis of 24 RCTs | Moderate-certainty evidence found large reductions in COVID-19 deaths are possible with ivermectin. | [18] |

| Marcolino et al. (Meta-analysis) | Meta-analysis of 25 RCTs | Ivermectin did not show an effect in reducing mortality or mechanical ventilation. | [12][17] |

| Shouman (RCT) | Prophylaxis RCT | Found a large, statistically significant decrease in COVID-19 symptoms among household members treated with ivermectin. | [3] |

Conclusion and Future Directions

Exploratory in-vitro studies have consistently demonstrated that ivermectin possesses broad-spectrum antiviral activity against numerous viruses, including SARS-CoV-2.[4] The primary proposed mechanism is the inhibition of host-mediated nuclear import of viral proteins, supplemented by potential effects on viral entry and replication, as well as host anti-inflammatory pathways.[5][10]

However, a significant disconnect exists between the potent in-vitro results and the largely inconclusive or negative findings from high-quality clinical trials.[17] The central challenge remains the high concentrations required for an antiviral effect in cell culture, which are not readily and safely achieved with standard oral dosing. Future research should focus on several key areas:

-

Novel Formulations: Developing new formulations or delivery systems that could increase the bioavailability of ivermectin or target it to specific tissues, potentially achieving therapeutic concentrations at the site of infection without systemic toxicity.[2]

-

Combination Therapies: Investigating ivermectin in combination with other antiviral agents to identify potential synergistic effects, which could allow for lower, safer dosing.[14]

-

Mechanism Clarification: Further elucidating the precise molecular interactions and confirming the relevance of the proposed antiviral mechanisms in a physiological context.

-

Broader Viral Applications: Continuing to explore its potential against other viruses, particularly emerging RNA viruses that rely on similar host pathways for their replication.

References

- 1. discover.library.noaa.gov [discover.library.noaa.gov]

- 2. Ivermectin: an award-winning drug with expected antiviral activity against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of the Emerging Evidence Demonstrating the Efficacy of Ivermectin in the Prophylaxis and Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ivermectin’s Potential Antiviral Role: What the Research Shows • Southwest Florida's Health and Wellness Magazine [swfhealthandwellness.com]

- 5. Ivermectin is a specific inhibitor of importin α/β-mediated nuclear import able to inhibit replication of HIV-1 and dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ivermectin is a specific inhibitor of importin α/β-mediated nuclear import able to inhibit replication of HIV-1 and dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. scienceopen.com [scienceopen.com]

- 9. The mechanisms of action of ivermectin against SARS-CoV-2—an extensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repositioning Ivermectin for Covid-19 treatment: Molecular mechanisms of action against SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Systematic review and meta-analysis of ivermectin for treatment of COVID-19: evidence beyond the hype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers Publishing Partnerships | Favipiravir and ivermectin show in vitro synergistic antiviral activity against SARS-CoV-2 [frontierspartnerships.org]

- 15. scispace.com [scispace.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Initial In Vitro Findings of Ivermectin Against SARS-CoV-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies investigating the efficacy of ivermectin against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The seminal study in this area, published in 2020, demonstrated that ivermectin, an FDA-approved anti-parasitic drug, could inhibit the replication of the novel coronavirus in a laboratory setting.[1][2][3] This finding spurred significant global interest in ivermectin as a potential therapeutic agent for COVID-19.[4][5] This document summarizes the key quantitative data, details the experimental protocols employed, and visualizes the proposed mechanism of action and experimental workflow.

Quantitative Data Summary

The primary quantitative findings from the initial in vitro research on ivermectin against SARS-CoV-2 are summarized in the table below. These results highlight the potent antiviral activity observed in cell culture.

| Parameter | Value | Time Point | Assay Type | Source |

| IC50 | ~2 µM | 48 hours | Real-time RT-PCR | [1][6] |

| Viral RNA Reduction (Supernatant) | 93% | 24 hours | Real-time RT-PCR | [6][7] |

| Viral RNA Reduction (Cell-associated) | 99.8% | 24 hours | Real-time RT-PCR | [6] |

| Viral RNA Reduction (Total) | ~5000-fold | 48 hours | Real-time RT-PCR | [1][2][3][6][7] |

Experimental Protocols

The foundational in vitro study utilized a well-defined experimental protocol to assess the antiviral activity of ivermectin. The key methodological details are outlined below.

Cell Culture and Virus

-

Cell Line: Vero-hSLAM cells, a lineage of African green monkey kidney epithelial cells, were used for the experiments.[2][8] These cells are susceptible to SARS-CoV-2 infection.

-

Virus Isolate: The study used the SARS-CoV-2 clinical isolate Australia/VIC01/2020.[6]

Infection and Treatment Protocol

-

Infection: Vero-hSLAM cells were infected with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1 for 2 hours to allow for viral entry.[6]

-

Drug Administration: Following the 2-hour infection period, the virus-containing medium was removed, and fresh medium containing either ivermectin (at various concentrations) or a vehicle control (DMSO) was added to the cells.[1][6]

-

Incubation: The treated and infected cells were then incubated for various time points (e.g., 24, 48, and 72 hours) to allow for viral replication and to observe the effects of the drug.[1][6]

Quantification of Viral Replication

-

Method: Real-time reverse transcription-polymerase chain reaction (RT-PCR) was employed to quantify the amount of viral RNA.[1][6]

-

Sample Types: Both the cell culture supernatant (containing released viral particles) and cell pellets (containing intracellular viral RNA) were collected for analysis.[1][6]

-

Gene Targets: The RT-PCR assays targeted specific SARS-CoV-2 genes, such as the E gene and the RdRp gene, to ensure the specific detection of the virus.[6]

Cytotoxicity Assessment

-

Observation: No toxicity was observed with ivermectin at the concentrations tested during the experiments.[1][6] This was a critical observation for assessing the potential therapeutic window of the drug.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the hypothesized mechanism of action of ivermectin against SARS-CoV-2.

Caption: Experimental workflow for in vitro testing of ivermectin against SARS-CoV-2.

The proposed mechanism for ivermectin's antiviral activity centers on its ability to inhibit the nuclear import of viral proteins.[1][7][9] In many viral infections, viral proteins are shuttled into the host cell nucleus by the importin (IMP) α/β1 heterodimer to facilitate replication and suppress the host's antiviral response.[9][10][11] Ivermectin is thought to disrupt this process by binding to IMPα, preventing the formation of the IMPα/β1 complex and thereby blocking the nuclear translocation of viral cargo.[9][10]

Caption: Proposed mechanism of ivermectin's inhibition of viral protein nuclear import.

References

- 1. The FDA-approved drug ivermectin inhibits the replication of SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The FDA-approved drug ivermectin inhibits the replication of SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discover.library.noaa.gov [discover.library.noaa.gov]

- 4. High-dose ivermectin for early treatment of COVID-19 (COVER study): a randomised, double-blind, multicentre, phase II, dose-finding, proof-of-concept clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of the Emerging Evidence Demonstrating the Efficacy of Ivermectin in the Prophylaxis and Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tracts4free.wordpress.com [tracts4free.wordpress.com]

- 7. Repositioning Ivermectin for Covid-19 treatment: Molecular mechanisms of action against SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The mechanisms of action of ivermectin against SARS-CoV-2—an extensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

Preclinical Insights into the Anticancer Mechanisms of Ivermectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a broad-spectrum antiparasitic agent, has garnered significant attention for its potential as a repurposed anticancer drug. A growing body of preclinical evidence from both in vitro and in vivo studies demonstrates its ability to inhibit cancer cell proliferation, induce apoptosis and autophagy, and modulate key signaling pathways across a range of malignancies. This technical guide provides a comprehensive overview of the preclinical research into ivermectin's anticancer effects, with a focus on quantitative data, detailed experimental methodologies, and the molecular pathways involved. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of ivermectin in oncology.

Introduction

Drug repurposing represents a promising strategy in oncology to accelerate the development of new therapies by leveraging the known safety profiles of existing drugs. Ivermectin, an FDA-approved antiparasitic drug, has emerged as a compelling candidate for repurposing due to its demonstrated antitumor activities in preclinical models.[1][2] This document synthesizes the current understanding of ivermectin's anticancer effects, providing a technical foundation for further investigation.

Quantitative Data on Ivermectin's Anticancer Efficacy

The anticancer activity of ivermectin has been quantified in numerous preclinical studies. The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of ivermectin across various cancer types.

Table 1: In Vitro Cytotoxicity of Ivermectin in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |

| Breast Cancer | MDA-MB-231 | ~5 | Not Specified |

| MDA-MB-468 | ~5 | Not Specified | |

| MCF-7 | 10.14 | 24 | |

| MCF-7 | 6.01 | 48 | |

| MCF-7/LCC2 (Tamoxifen-resistant) | 9.35 | 24 | |

| MCF-7/LCC2 (Tamoxifen-resistant) | 6.62 | 48 | |

| MCF-7/LCC9 (Fulvestrant-resistant) | 9.06 | 24 | |

| MCF-7/LCC9 (Fulvestrant-resistant) | 6.35 | 48 | |

| Ovarian Cancer | SKOV-3 | ~5 | Not Specified |

| COV-318 | 10-20 | Not Specified | |

| Colorectal Cancer | SW480 | Not Specified (Dose-dependent inhibition) | Not Specified |

| SW1116 | Not Specified (Dose-dependent inhibition) | Not Specified | |

| Leukemia | HL60 | 10 | Not Specified |

| KG1a | 10 | Not Specified | |

| OCI-AML2 | 10 | Not Specified | |

| Primary AML Cells | ~5 | Not Specified | |

| Urothelial Carcinoma | T24 | 20.5 | 24 |

| T24 | 17.4 | 48 | |

| T24 | 16.6 | 72 | |

| RT4 | 26.7 | 24 | |

| RT4 | 14.9 | 48 | |

| RT4 | 10.0 | 72 |

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: In Vivo Antitumor Efficacy of Ivermectin in Animal Models

| Cancer Type | Animal Model | Ivermectin Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition |

| Various Cancers | Murine Models | Median: 5 mg/kg (Range: 2.4-40 mg/kg) | Oral, Intraperitoneal, Intratumoral | 10-42 days | >50% reduction in tumor volume |

| Prostate Cancer (CRPC) | LNCaP Xenografts | 10 mg/kg | Orally (3 times/week) | Not Specified | Significant tumor growth inhibition |

| Lung Cancer | HCC-827 Xenografts | Not Specified | Not Specified | Not Specified | Significant tumor growth inhibition when combined with erlotinib |

Core Signaling Pathways Modulated by Ivermectin

Ivermectin exerts its anticancer effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth. Ivermectin has been shown to inhibit this pathway, resulting in the suppression of cancer cell proliferation.[1][3]

Caption: Ivermectin inhibits the Wnt/β-catenin signaling pathway.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Ivermectin has been demonstrated to suppress this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[1]

Caption: Ivermectin inhibits the PI3K/Akt/mTOR signaling pathway.

PAK1 Signaling

p21-activated kinase 1 (PAK1) is involved in cancer cell proliferation, migration, and invasion. Ivermectin can induce the degradation of PAK1, leading to autophagy and apoptosis.[4]

Caption: Ivermectin promotes PAK1 degradation, inducing autophagy.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anticancer effects of ivermectin.

Cell Viability Assay (CCK-8 or MTT)

Objective: To determine the cytotoxic effect of ivermectin on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of ivermectin (e.g., 0 to 50 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan (B1609692) crystals) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-